molecular formula C26H25N5O2S B11421480 3-[(3,4-dimethylphenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

3-[(3,4-dimethylphenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B11421480
M. Wt: 471.6 g/mol
InChI Key: ZWAODHXHCVEDLN-UHFFFAOYSA-N
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Description

3-(3,4-DIMETHYLBENZENESULFONYL)-N-[4-(PROPAN-2-YL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with sulfonyl and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHYLBENZENESULFONYL)-N-[4-(PROPAN-2-YL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and an alkyne.

    Quinazoline Formation: The quinazoline moiety is introduced through a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone.

    Final Coupling: The final step involves coupling the triazole-quinazoline intermediate with the appropriate phenyl derivative under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzene ring, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl chloride.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of sulfonamide or sulfonothiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a pharmacophore. Its triazoloquinazoline core is of interest for the development of new drugs targeting various biological pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown promise in preliminary studies as an anti-cancer agent, due to its ability to inhibit specific enzymes involved in cell proliferation.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHYLBENZENESULFONYL)-N-[4-(PROPAN-2-YL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cell proliferation in cancer cells. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethylbenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
  • 3-(3,4-Dimethylbenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Uniqueness

The uniqueness of this compound lies in its triazoloquinazoline core, which is not commonly found in other similar compounds This core structure imparts unique electronic and steric properties, making it a valuable scaffold for the development of new drugs and materials

Properties

Molecular Formula

C26H25N5O2S

Molecular Weight

471.6 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-N-(4-propan-2-ylphenyl)triazolo[1,5-a]quinazolin-5-amine

InChI

InChI=1S/C26H25N5O2S/c1-16(2)19-10-12-20(13-11-19)27-24-22-7-5-6-8-23(22)31-25(28-24)26(29-30-31)34(32,33)21-14-9-17(3)18(4)15-21/h5-16H,1-4H3,(H,27,28)

InChI Key

ZWAODHXHCVEDLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)C(C)C)C

Origin of Product

United States

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